1,1'-[(3-methylbenzyl)imino]di(2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[(3-methylbenzyl)imino]di(2-propanol), also known as MBIDP, is a chiral ligand that has been widely used in asymmetric catalysis due to its excellent enantioselectivity. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
Mécanisme D'action
The mechanism of action of 1,1'-[(3-methylbenzyl)imino]di(2-propanol) in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. The chiral complex then reacts with the substrate to form a new chiral center with high enantioselectivity. The exact mechanism of action is still not fully understood and further research is needed to elucidate the details.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[(3-methylbenzyl)imino]di(2-propanol). However, it has been reported to be non-toxic and non-carcinogenic. It is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1'-[(3-methylbenzyl)imino]di(2-propanol) in lab experiments include its high enantioselectivity, ease of synthesis, and availability. However, its limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the research and development of 1,1'-[(3-methylbenzyl)imino]di(2-propanol). One direction is to explore its use in new reactions and the synthesis of new compounds. Another direction is to investigate its potential applications in the pharmaceutical industry, particularly in the synthesis of chiral drugs. Further research is also needed to elucidate the mechanism of action and to optimize its performance as a ligand in asymmetric catalysis.
Conclusion:
In conclusion, 1,1'-[(3-methylbenzyl)imino]di(2-propanol) is a chiral ligand that has been widely used in asymmetric catalysis due to its high enantioselectivity. It is synthesized by reacting 3-methylbenzylamine with 2-propanol in the presence of a catalyst. 1,1'-[(3-methylbenzyl)imino]di(2-propanol) has been used in various reactions and has potential applications in the synthesis of new compounds and chiral drugs. Further research is needed to fully understand its mechanism of action and to optimize its performance in lab experiments.
Méthodes De Synthèse
1,1'-[(3-methylbenzyl)imino]di(2-propanol) can be synthesized by reacting 3-methylbenzylamine with 2-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at room temperature and the product can be obtained by simple distillation. The yield of 1,1'-[(3-methylbenzyl)imino]di(2-propanol) is typically high, ranging from 80% to 95%.
Applications De Recherche Scientifique
1,1'-[(3-methylbenzyl)imino]di(2-propanol) has been extensively used in asymmetric catalysis due to its high enantioselectivity. It has been used as a ligand in various reactions such as the Morita-Baylis-Hillman reaction, the Michael addition reaction, and the Diels-Alder reaction. 1,1'-[(3-methylbenzyl)imino]di(2-propanol) has also been used in the synthesis of natural products such as (+)-dihydrocarvone and (+)-citroneellal.
Propriétés
IUPAC Name |
1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-5-4-6-14(7-11)10-15(8-12(2)16)9-13(3)17/h4-7,12-13,16-17H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICIYQLEWHRWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(C)O)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.